molecular formula C12H11NO4 B1309377 dimethyl 1H-indole-2,6-dicarboxylate CAS No. 881040-29-5

dimethyl 1H-indole-2,6-dicarboxylate

Cat. No. B1309377
M. Wt: 233.22 g/mol
InChI Key: WBAMUOTUHSKBPC-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the CAS Number: 881040-29-5 . It has a molecular weight of 233.22 and its IUPAC name is dimethyl 1H-indole-2,6-dicarboxylate .


Molecular Structure Analysis

The molecular formula of dimethyl 1H-indole-2,6-dicarboxylate is C12H11NO4 . The InChI code is 1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 .


Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, indole derivatives like dimethyl 1H-indole-2,6-dicarboxylate can undergo [4+2] cycloaddition reactions . These reactions are particularly suited for inverse electron demand Diels–Alder reactions .


Physical And Chemical Properties Analysis

Dimethyl 1H-indole-2,6-dicarboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Biologically Active Compounds

  • Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and different types of disorders in the human body .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of indole derivative and the condition being treated. However, these compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their efficacy and safety .
  • Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic applications .

Indole-Containing Metal Complexes

  • Summary of Application : Indole-containing metal complexes have been studied for their potential medicinal applications. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
  • Methods of Application : These complexes are typically synthesized in a laboratory setting. The specific methods of synthesis would depend on the specific type of indole-containing metal complex being created .
  • Results or Outcomes : This area of research is still developing, but some of the latest and most relevant achievements have shown promise in the area of drug discovery .

Antiviral and Anti-inflammatory Agents

  • Summary of Application : Indole derivatives have been found to possess various biological activities, including antiviral and anti-inflammatory properties .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo to determine their efficacy and safety .
  • Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative and the condition being treated. However, many indole derivatives have shown promising results in preclinical and clinical trials .

Antimicrobial and Antitubercular Agents

  • Summary of Application : Indole derivatives have been used as antimicrobial and antitubercular agents .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested against various types of bacteria and fungi to determine their antimicrobial efficacy .
  • Results or Outcomes : Many indole derivatives have shown significant antimicrobial and antitubercular activity in laboratory tests .

Antidiabetic Agents

  • Summary of Application : Indole derivatives have been found to possess antidiabetic properties .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo to determine their efficacy and safety .
  • Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative and the condition being treated. However, many indole derivatives have shown promising results in preclinical and clinical trials .

Antimalarial Agents

  • Summary of Application : Indole derivatives have been used as antimalarial agents .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested against various types of malaria parasites to determine their antimicrobial efficacy .
  • Results or Outcomes : Many indole derivatives have shown significant antimalarial activity in laboratory tests .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 and H317 . The precautionary statement is P280 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

dimethyl 1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAMUOTUHSKBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405847
Record name dimethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1H-indole-2,6-dicarboxylate

CAS RN

881040-29-5
Record name dimethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BK Dinda, S Basak, D Mal - European Journal of Organic …, 2014 - Wiley Online Library
Anionic annulation of appropriate 2,3‐disubstituted pyrroles with Michael acceptors provides an expedient route to densely substituted 7‐hydroxyindoles. Intrinsic to the methodology, …

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